molecular formula C12H17NO2 B13437981 Methyl 2-[(1-phenylpropan-2-yl)amino]acetate

Methyl 2-[(1-phenylpropan-2-yl)amino]acetate

Cat. No.: B13437981
M. Wt: 207.27 g/mol
InChI Key: GQOWLLYPHLVWHS-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenylpropan-2-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-phenylpropan-2-yl)amino]acetate can be achieved through several methods. One common approach involves the reaction of 1-phenylpropan-2-amine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-phenylpropan-2-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(1-phenylpropan-2-yl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-phenylpropan-2-yl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but different functional groups.

    Rasagiline: A compound with a related structure used in the treatment of Parkinson’s disease.

    Selegiline: Another related compound with applications in neurodegenerative disorders.

Uniqueness

Methyl 2-[(1-phenylpropan-2-yl)amino]acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(1-phenylpropan-2-ylamino)acetate

InChI

InChI=1S/C12H17NO2/c1-10(13-9-12(14)15-2)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

GQOWLLYPHLVWHS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(=O)OC

Origin of Product

United States

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